N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
CAS No.:
Cat. No.: VC13647143
Molecular Formula: C16H23BFNO3
Molecular Weight: 307.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23BFNO3 |
|---|---|
| Molecular Weight | 307.2 g/mol |
| IUPAC Name | N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C16H23BFNO3/c1-10(2)14(20)19-11-7-8-12(13(18)9-11)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3,(H,19,20) |
| Standard InChI Key | BSEMZOLRQMZJDN-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C(C)C)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)C(C)C)F |
Introduction
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide is a complex organic compound with a molecular formula of C16H23BFNO3. It is a derivative of phenylboronic acid, which is commonly used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. This compound is of interest in organic synthesis due to its potential applications in pharmaceuticals and materials science.
Molecular Formula and Synonyms
-
Molecular Formula: C16H23BFNO3
-
Synonyms:
-
N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide
-
N-(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isobutyramide
-
AKOS037644825
-
Applications
Boronic acid derivatives like N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide are crucial in organic synthesis, particularly in cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.
Related Compounds
-
[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (CAS No. 1333264-06-4): This compound shares a similar boronic acid moiety but differs in its functional group, being a methanol derivative instead of an amide .
-
1-Methylethyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] (CAS No. 2246761-23-7): This compound is another derivative with a similar boronic acid group but linked to a different amine .
Research Findings
Recent research in organic synthesis highlights the importance of boronic acid derivatives in cross-coupling reactions. These reactions are pivotal for synthesizing complex molecules, including fluorinated biphenyls, which have applications in pharmaceuticals and materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume